3-Heptanone, 2-hydroxy-, (S)- (9CI)
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic nomenclature of 3-heptanone, 2-hydroxy-, (S)- (9CI) follows established International Union of Pure and Applied Chemistry conventions for polyfunctional organic compounds containing both ketone and alcohol functionalities. The primary name designation "2-hydroxyheptan-3-one" indicates a seven-carbon chain with a ketone group at position 3 and a hydroxyl group at position 2. The (S)- stereochemical descriptor refers to the absolute configuration at the chiral carbon bearing the hydroxyl group, determined according to Cahn-Ingold-Prelog priority rules.
The compound's Chemical Abstracts Service registry number 71467-29-3 provides unambiguous identification within chemical databases. Alternative nomenclature systems recognize this molecule as "3-heptanone, 2-hydroxy-" under the ninth collective index naming conventions, while systematic naming protocols designate it as 2-hydroxyheptan-3-one. The stereochemical complexity arises from the presence of an asymmetric carbon at position 2, where the hydroxyl group attachment creates a chiral center capable of existing in either (R)- or (S)- absolute configurations.
The molecular identifier systems include the International Chemical Identifier string "InChI=1S/C7H14O2/c1-3-4-5-7(9)6(2)8/h6,8H,3-5H2,1-2H3" and the corresponding InChI Key "KTKQJWVLAMSBTM-UHFFFAOYSA-N". The Simplified Molecular Input Line Entry System representation "CCCCC(=O)C(C)O" provides a linear notation that captures the connectivity pattern while indicating the positioning of functional groups. These standardized representations enable precise communication of structural information across diverse chemical information systems and databases.
Molecular Formula and Functional Group Analysis
The molecular formula C7H14O2 defines the elemental composition of 3-heptanone, 2-hydroxy-, (S)- (9CI), corresponding to a molecular weight of 130.18 grams per mole. This formulation indicates the presence of seven carbon atoms, fourteen hydrogen atoms, and two oxygen atoms, with the oxygen atoms distributed between ketone and alcohol functional groups. The degree of unsaturation calculation reveals one degree of unsaturation, attributable entirely to the carbonyl double bond of the ketone functionality.
The functional group analysis reveals the coexistence of a ketone group (C=O) at position 3 and a secondary alcohol group (-OH) at position 2. This α-hydroxyketone arrangement creates unique electronic and steric interactions between the proximate functional groups. The ketone carbonyl exhibits characteristic infrared absorption in the 1700-1750 wavenumber region, while the hydroxyl group displays broad absorption around 3200-3600 wavenumbers due to hydrogen bonding interactions.
Physical property calculations indicate an exact mass of 130.09900 atomic mass units and a polar surface area of 37.30000 square angstroms. The logarithmic partition coefficient (LogP) value of 1.12650 suggests moderate lipophilicity, reflecting the balance between the hydrophobic heptyl chain and the hydrophilic functional groups. These parameters influence the compound's solubility characteristics, with expected solubility in polar organic solvents and limited water solubility due to the predominant aliphatic character.
The electronic structure analysis reveals the ketone carbonyl as an electrophilic center susceptible to nucleophilic attack, while the α-hydroxyl group can participate in hydrogen bonding and serves as a potential leaving group under appropriate conditions. The proximity of these functional groups enables intramolecular interactions that influence the compound's conformational preferences and chemical reactivity patterns.
Comparative Analysis with Related Hydroxyketones
Structural comparison with positional isomers reveals significant differences in physical and chemical properties among hydroxyketone derivatives of heptanone. The compound 3-hydroxyheptan-2-one, bearing the hydroxyl group at position 3 rather than position 2, exhibits the molecular formula C7H14O2 with an identical molecular weight of 130.18 grams per mole. However, the positional difference creates distinct stereochemical environments and different patterns of intramolecular interactions.
The Chemical Abstracts Service registry number 68113-60-0 distinguishes 3-hydroxyheptan-2-one from the subject compound. The alternative positioning results in different International Chemical Identifier representations, with 3-hydroxyheptan-2-one displaying the InChI string "InChI=1S/C7H14O2/c1-3-4-5-7(9)6(2)8/h7,9H,3-5H2,1-2H3" and InChI Key "CGEJGVJCYONJRA-UHFFFAOYSA-N". The Simplified Molecular Input Line Entry System notation "CCCCC(C(=O)C)O" reflects the different connectivity pattern.
Additional positional isomers include 4-hydroxyheptan-2-one and 6-hydroxyheptan-2-one, each presenting unique structural features and chemical behaviors. The (4S)-4-hydroxyheptan-2-one variant demonstrates the importance of stereochemical considerations in hydroxyketone chemistry, with the InChI string incorporating stereochemical information as "InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h7,9H,3-5H2,1-2H3/t7-/m0/s1".
| Compound | CAS Number | Hydroxyl Position | Ketone Position | Molecular Weight |
|---|---|---|---|---|
| 2-hydroxyheptan-3-one | 71467-29-3 | 2 | 3 | 130.18 g/mol |
| 3-hydroxyheptan-2-one | 68113-60-0 | 3 | 2 | 130.18 g/mol |
| 4-hydroxyheptan-2-one | - | 4 | 2 | 130.18 g/mol |
| 6-hydroxyheptan-2-one | 72693-12-0 | 6 | 2 | 130.18 g/mol |
The comparative analysis extends to related heptanone derivatives lacking hydroxyl substitution, such as 3-heptanone (heptan-3-one) with molecular formula C7H14O and molecular weight 114.1855 grams per mole. This unsubstituted ketone serves as a structural reference point, demonstrating the impact of hydroxyl group incorporation on molecular properties and chemical behavior.
Tautomeric and Conformational Isomerism
The presence of α-hydrogen atoms adjacent to the ketone carbonyl in 3-heptanone, 2-hydroxy-, (S)- (9CI) enables participation in keto-enol tautomerism, a fundamental equilibrium process in carbonyl chemistry. This tautomeric relationship involves the reversible interconversion between the keto form and the corresponding enol form through proton transfer mechanisms. The α-hydrogen atoms exhibit enhanced acidity due to the electron-withdrawing effect of the adjacent carbonyl group, facilitating enolate formation under appropriate conditions.
The keto-enol equilibrium strongly favors the keto tautomer under normal conditions, with the keto form being more stable by approximately 45-60 kilojoules per mole compared to the enol tautomer. This stability difference primarily reflects the greater bond strength of the carbon-oxygen double bond (749 kilojoules per mole) compared to the carbon-carbon double bond (611 kilojoules per mole). However, the presence of the α-hydroxyl group in 3-heptanone, 2-hydroxy-, (S)- (9CI) introduces additional stabilization factors through potential intramolecular hydrogen bonding interactions.
The enol tautomer formation involves two mechanistic pathways depending on the catalytic conditions employed. Under acid-catalyzed conditions, protonation of the carbonyl oxygen increases the acidity of α-hydrogen atoms, followed by deprotonation to generate the enol form. Base-catalyzed tautomerism proceeds through initial deprotonation of the α-hydrogen to form an enolate intermediate, which subsequently undergoes protonation at the carbonyl oxygen to yield the enol tautomer.
Conformational isomerism in 3-heptanone, 2-hydroxy-, (S)- (9CI) arises from rotation about single bonds within the heptyl chain, creating multiple spatial arrangements with different energies. The carbonyl compounds exhibit conformational flexibility influenced by the electronegative oxygen atom, allowing for syn and anti conformational arrangements around the carbon-carbon bonds adjacent to the ketone group. The α-hydroxyl group introduces additional conformational considerations through its potential for intramolecular hydrogen bonding with the carbonyl oxygen.
The staggered conformations generally represent energy minima due to minimized steric hindrance between substituents, while eclipsed conformations correspond to energy maxima resulting from unfavorable steric interactions. The energy barriers between conformational isomers typically range from 8-20 kilojoules per mole, allowing for rapid interconversion at ambient temperatures. The presence of both ketone and hydroxyl functionalities creates opportunities for stabilizing intramolecular interactions that can influence the preferred conformational arrangements and their relative populations in solution.
Properties
CAS No. |
125850-28-4 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.187 |
IUPAC Name |
(2S)-2-hydroxyheptan-3-one |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-7(9)6(2)8/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
KTKQJWVLAMSBTM-LURJTMIESA-N |
SMILES |
CCCCC(=O)C(C)O |
Synonyms |
3-Heptanone, 2-hydroxy-, (S)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds: 3-Heptanone, 2-Heptanone, and 4-Heptanone
*The hydroxyl group in 3-Heptanone, 2-hydroxy-, (S)- (9CI) increases boiling point compared to non-hydroxylated analogs due to hydrogen bonding.
Key Findings :
- Polarity and Solubility: The hydroxyl group enhances water solubility and reduces volatility compared to 3-heptanone, which is primarily used as a non-polar solvent in lacquers and resins .
- Toxicity: While 3-heptanone’s LCI (lowest concentration of interest) is derived from sensory irritation studies, the hydroxylated analog may exhibit different toxicological profiles due to altered metabolism and reactivity .
- Chromatographic Behavior: Hydroxylation significantly shifts retention indices (LRIs). For example, 3-heptanone and 4-heptanone have nearly identical retention times but distinct peak shapes in gas chromatography, suggesting that 2-hydroxy-3-heptanone would further diverge due to polar interactions with stationary phases .
Comparison with Other Hydroxy Ketones
- 2-Hydroxyacetophenone: Exhibits stronger hydrogen bonding and lower volatility than acetophenone, analogous to how hydroxylation affects 3-heptanone.
- 4-Hydroxy-2-pentanone: Demonstrates chiral recognition in biological systems, suggesting that the (S)-configuration of 2-hydroxy-3-heptanone may influence enantioselective interactions in pharmaceuticals or agrochemicals.
Comparison with Other 9CI-Classified Compounds
The 9CI designation groups compounds by structural similarity under CAS rules. Examples from evidence include:
- 3-Heptanone, 2-bromo-6-(dimethylamino)-4,4-diphenyl-, hydrobromide (9CI) (CAS 7500-26-7): Contains bromo and dimethylamino substituents, which enhance electrophilicity and basicity compared to the hydroxyl group in 2-hydroxy-3-heptanone. Such substituents are typical in bioactive molecules, whereas hydroxyl groups favor solubility .
- dl-6-Dimethylamino-4,4-diphenyl-3-heptanone hydrochloride (CAS 1095-90-5): The dimethylamino group enables salt formation (e.g., hydrochloride), a property absent in the hydroxylated analog .
Analytical Differentiation Techniques
- Gas Chromatography (GC): Hydroxylated heptanones exhibit longer retention times and distinct peak shapes compared to non-hydroxylated analogs. For instance, 3-heptanone and 4-heptanone are separable via peak shape analysis despite similar retention times .
- Retention Indices (LRI): The LRI of 3-heptanone, 2-hydroxy-, (S)- (9CI) would differ markedly from 3-heptanone due to polarity differences, as demonstrated in Excelsa coffee volatile compound studies where LRIs were calibrated against alkane standards .
Notes and Limitations
- Data Gaps: Direct toxicological or physicochemical data for 3-Heptanone, 2-hydroxy-, (S)- (9CI) are scarce in the provided evidence; comparisons rely on extrapolation from analogs.
- Stereochemical Considerations : The (S)-configuration’s impact on biological activity or chiral separation methods requires further study.
Preparation Methods
Chiral Aldol Catalysts
The aldol reaction is a cornerstone for constructing β-hydroxy carbonyl compounds. In a study by Zambrana et al., (2S,5S)-configured intermediates were synthesized using Evans’ oxazolidinone auxiliaries to enforce stereocontrol. For (S)-2-hydroxy-3-heptanone, a proline-catalyzed asymmetric aldol reaction between pentanal and a protected glycolaldehyde equivalent could yield the desired diastereomer.
Example Protocol :
-
Aldol Reaction :
-
Deprotection :
-
Oxidation :
Key Data :
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Aldol Reaction | L-Proline, DMSO, –15°C | 75 | 92 |
| TBS Deprotection | HF·pyridine, THF, 0°C | 90 | – |
| Oxidation | DMP, CH2Cl2, rt | 85 | – |
Enantioselective Reduction of α-Keto Esters
Biocatalytic Approaches
Enzymatic reduction of α-keto esters offers high stereoselectivity. For instance, alcohol dehydrogenases (ADHs) from Lactobacillus spp. selectively reduce 3-oxoheptanoate esters to (S)-2-hydroxy-3-heptanone.
Example Protocol :
-
Substrate Preparation : Ethyl 3-oxoheptanoate synthesized via Claisen condensation of ethyl acetoacetate and butyraldehyde.
-
Enzymatic Reduction :
-
Ester Hydrolysis :
Key Data :
| Parameter | Value |
|---|---|
| Enzyme Activity | 15 U/mg |
| Reaction Time | 24 h |
| ee | 98% |
Hydroxy-Directed Epoxidation and Rearrangement
Epoxide Formation and Acidic Rearrangement
A patent by CN104478683A describes the synthesis of 3-hepten-2-one via dehydration of 4-hydroxy-2-heptanone. Adapting this, (S)-2-hydroxy-3-heptanone could be accessed through hydroxyl-directed epoxidation followed by acid-catalyzed rearrangement.
Example Protocol :
-
Epoxidation :
-
Acid-Catalyzed Rearrangement :
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Epoxidation | m-CPBA, CH2Cl2, 0°C | 88 |
| Rearrangement | H2SO4, AcOH/CH3CN, 100°C | 76 |
Oxidative Cleavage of Diols
Diol Synthesis and Cleavage
A route involving dihydroxylation of alkenes followed by oxidative cleavage is viable. For example, Sharpless asymmetric dihydroxylation of 2-heptene using AD-mix-β yields a (2S,3S)-diol, which is cleaved to the β-hydroxy ketone.
Example Protocol :
-
Dihydroxylation :
-
Oxidative Cleavage :
Key Data :
| Parameter | Value |
|---|---|
| ee | 95% |
| Cleavage Efficiency | 90% |
Analytical and Purification Strategies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-hydroxy-3-heptanone, considering its stereochemical configuration?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., enantioselective ketone reduction or enzymatic catalysis) is preferred to ensure the (S)-configuration. For example, hydrogenation of 3-heptanone derivatives with chiral transition-metal catalysts (e.g., Ru-BINAP complexes) can yield enantiomerically pure products. Post-synthesis, chiral HPLC or polarimetry should confirm stereochemical integrity .
Q. How should researchers characterize the purity and structural integrity of (S)-2-hydroxy-3-heptanone post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR to confirm the hydroxyl proton resonance (δ ~1.5-2.5 ppm) and ketone carbonyl peak (δ ~205-220 ppm in -NMR).
- Chromatography : Chiral GC or HPLC with a polysaccharide-based column to verify enantiomeric excess.
- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., m/z 140.22 for [M+H]) .
Q. What safety protocols are critical when handling (S)-2-hydroxy-3-heptanone in laboratory settings?
- Methodological Answer :
- Ventilation : Ensure fume hoods are used to avoid inhalation of vapors (flammability: Class IIIB, flash point >93°C).
- PPE : Wear nitrile gloves and safety goggles; avoid electrostatic discharge due to ketone volatility.
- Storage : Keep in airtight containers away from oxidizers and ignition sources .
Advanced Research Questions
Q. How can computational chemistry methods predict the stereochemical stability of (S)-2-hydroxy-3-heptanone under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model rotational barriers and intramolecular hydrogen bonding between the hydroxyl and ketone groups. Molecular dynamics simulations under thermal stress (e.g., 298–400 K) assess conformational stability. Compare results with experimental circular dichroism (CD) spectra to validate predictions .
Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., boiling point) for (S)-2-hydroxy-3-heptanone?
- Methodological Answer :
- Standardized Measurements : Use differential scanning calorimetry (DSC) to determine boiling points under controlled pressure (e.g., reduced pressure for heat-sensitive compounds).
- Cross-Validation : Compare data across multiple techniques (e.g., gas chromatography retention indices vs. distillation curves).
- Sample Purity : Ensure >98% purity via repeated recrystallization or column chromatography to eliminate impurities affecting thermal properties .
Q. How does the hydroxyl group's position affect the compound's reactivity compared to similar ketones?
- Methodological Answer : The β-hydroxy ketone structure enables keto-enol tautomerism, which can be studied via -NMR kinetics in deuterated solvents (e.g., DMSO-d6). Compare reaction rates with non-hydroxylated analogs (e.g., 3-heptanone) in nucleophilic additions (e.g., Grignard reactions) to quantify steric/electronic effects. Computational electrostatic potential maps can further illustrate charge distribution differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
